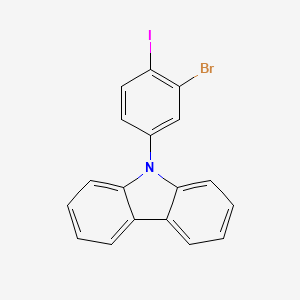

9-(3-Bromo-4-iodophenyl)-9H-carbazole

Description

The exact mass of the compound 9-(3-Bromo-4-iodophenyl)-9H-carbazole is 446.91196 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(3-Bromo-4-iodophenyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Bromo-4-iodophenyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(3-bromo-4-iodophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBPGBSMBCWDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Triplet Energy Levels of 9-(3-Bromo-4-iodophenyl)-9H-carbazole for TADF Applications

Abstract

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation organic light-emitting diodes (OLEDs), enabling efficiencies comparable to traditional phosphorescent materials without the reliance on expensive and rare heavy metals. The design of efficient TADF emitters hinges on the precise control of molecular photophysics, particularly the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This guide provides a comprehensive technical overview of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, a promising candidate for TADF applications. We delve into its molecular design, synthesis, and the critical role of its triplet energy levels. This document is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the field of organic electronics.

Introduction: The Promise of TADF and the Role of Carbazole Derivatives

The efficiency of traditional fluorescent OLEDs is fundamentally limited to an internal quantum efficiency (IQE) of 25%, as only the singlet excitons can be harvested for light emission. Phosphorescent OLEDs (PHOLEDs) overcome this limitation by utilizing both singlet and triplet excitons, achieving near-unity IQE. However, PHOLEDs typically rely on noble metal complexes, such as those containing iridium or platinum, which are costly and raise environmental concerns.

Thermally Activated Delayed Fluorescence (TADF) offers a metal-free alternative to achieve high efficiency.[1] In TADF molecules, a small ΔEST allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (rISC). This process, fueled by thermal energy at room temperature, enables the harvesting of triplet excitons, leading to a theoretical IQE of 100%.[1]

Carbazole-based molecules have become a prominent class of materials in TADF research due to their excellent hole-transporting properties, high thermal stability, and versatile functionalization, which allows for the fine-tuning of their photophysical characteristics.[2][3] The strategic incorporation of electron-donating and electron-accepting moieties within the carbazole framework can effectively separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST.

Molecular Design and Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole

The molecular design of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is predicated on the "heavy atom effect" to enhance spin-orbit coupling (SOC). The presence of both bromine and iodine atoms is expected to significantly increase the rates of both intersystem crossing (ISC, S₁ → T₁) and, crucially for TADF, reverse intersystem crossing (rISC, T₁ → S₁).[4][5] This enhancement in rISC can lead to more efficient harvesting of triplet excitons and a shorter delayed fluorescence lifetime, which is beneficial for device stability.

Proposed Synthetic Pathway

Step 1: Synthesis of 3-Bromo-9H-carbazole

A common method for the synthesis of 3-Bromo-9H-carbazole involves the electrophilic aromatic substitution of carbazole using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[6]

Step 2: Buchwald-Hartwig Amination

The final step would involve the coupling of 3-Bromo-9H-carbazole with 1-bromo-4-iodobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: Proposed synthetic pathway for 9-(3-Bromo-4-iodophenyl)-9H-carbazole.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 3-Bromo-9H-carbazole: To a solution of 9H-carbazole in DMF, slowly add one equivalent of NBS at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into water to precipitate the product. Filter and recrystallize from ethanol to obtain pure 3-Bromo-9H-carbazole.[6]

-

Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole: In a dry Schlenk flask, combine 3-Bromo-9H-carbazole, 1-bromo-4-iodobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene). Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC). After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.[7]

Photophysical Properties and the Crucial Role of Triplet Energy Levels

The photophysical properties of 9-(3-Bromo-4-iodophenyl)-9H-carbazole are central to its potential as a TADF emitter. The key parameters include the energies of the lowest singlet (S₁) and triplet (T₁) states and the energy gap between them (ΔEST).

Expected Photophysical Characteristics

| Property | Expected Value/Characteristic | Rationale |

| Absorption (λ_abs) | ~330-350 nm | Typical π-π* transitions of the carbazole core.[8] |

| Emission (λ_em) | Blue to Green region | Dependent on the degree of intramolecular charge transfer (ICT). |

| Singlet Energy (S₁) | ~2.8 - 3.2 eV | Estimated from the onset of the fluorescence spectrum. |

| Triplet Energy (T₁) | ~2.6 - 3.0 eV | Expected to be close to S₁ for efficient TADF. |

| ΔEST (S₁ - T₁) | < 0.2 eV | A small energy gap is essential for efficient rISC. |

| rISC rate (k_rISC) | High | Enhanced by the heavy atom effect of Br and I.[4][5] |

Determination of Triplet Energy Levels

Accurate determination of the triplet energy levels is paramount for evaluating a molecule's TADF potential.

3.2.1. Experimental Method: Low-Temperature Phosphorescence Spectroscopy

This is the most direct method to determine the T₁ energy.

Caption: Experimental workflow for determining T₁ energy via phosphorescence.

Protocol:

-

Dissolve the compound in a suitable solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).

-

Place the sample in a cryostat and cool to 77 K (liquid nitrogen temperature).

-

Excite the sample with a UV-Vis light source.

-

Record the emission spectrum using a spectrometer with a time-gated detector to isolate the long-lived phosphorescence from the short-lived fluorescence.

-

The energy of the highest-energy peak (0-0 transition) in the phosphorescence spectrum corresponds to the T₁ energy level.

3.2.2. Computational Method: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful tool for predicting the excited state energies of molecules.

Workflow:

-

Ground State Geometry Optimization: Optimize the molecular geometry of the ground state (S₀) using DFT.

-

Excited State Calculations: Perform TD-DFT calculations on the optimized S₀ geometry to obtain the vertical excitation energies for the singlet (S₁) and triplet (T₁) states.

-

Excited State Geometry Optimization: To obtain more accurate adiabatic energies, optimize the geometries of the S₁ and T₁ states.

-

Energy Calculation: The energy difference between the optimized excited state and the ground state gives the S₁ and T₁ energies. The ΔEST can then be calculated.

The Heavy Atom Effect and the TADF Mechanism

The incorporation of bromine and iodine in 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a deliberate design choice to leverage the internal heavy atom effect. This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion.

Caption: Jablonski diagram illustrating the TADF mechanism.

A larger SOC matrix element between the S₁ and T₁ states leads to faster rates of both ISC and rISC. In the context of TADF, a high k_rISC is desirable as it allows for the efficient conversion of triplets back to singlets, thus maximizing the delayed fluorescence component and the overall emission efficiency.

Applications in TADF-OLEDs

While specific device data for 9-(3-Bromo-4-iodophenyl)-9H-carbazole is not available, the properties of similar halogenated carbazole derivatives suggest its potential as an efficient emitter in OLEDs.[1][9]

A typical solution-processed OLED architecture incorporating this emitter would be:

ITO / PEDOT:PSS / Emissive Layer (Host:Emitter) / Electron Transport Layer / LiF / Al

The emissive layer would consist of a host material doped with 9-(3-Bromo-4-iodophenyl)-9H-carbazole. The choice of host is critical to ensure good film morphology and efficient energy transfer to the TADF emitter.

Conclusion and Future Outlook

9-(3-Bromo-4-iodophenyl)-9H-carbazole represents a promising molecular design for high-efficiency TADF emitters. The strategic incorporation of heavy atoms is expected to enhance spin-orbit coupling, leading to a high rate of reverse intersystem crossing and efficient harvesting of triplet excitons. While experimental data for this specific molecule is yet to be reported, the foundational principles of TADF and the known properties of similar carbazole derivatives provide a strong rationale for its potential.

Future research should focus on the synthesis and detailed photophysical characterization of this molecule to experimentally verify its triplet energy levels and TADF properties. Subsequent fabrication and testing of OLED devices will be crucial to assess its performance in real-world applications. The insights gained from such studies will undoubtedly contribute to the ongoing development of next-generation, metal-free lighting and display technologies.

References

-

ResearchGate. (2023). One-shot synthesis of heavy-atom-modified carbazole-fused multi-resonance thermally activated delayed fluorescence materials. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (2026). Helical π‑Extension for Efficient Chiral TADF: A Theoretical Design of Multiresonance Emitters Modulated by Long-Range Charge Transfer. Retrieved February 16, 2026, from [Link]

-

RSC Publishing. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (2014). 9-(4-Bromophenyl)-9H-carbazole. Retrieved February 16, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Thermally activated delayed fluorescence (TADF) of carbazole derivatives. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures and properties of TADF emitters containing three carbazole donors and a triazine acceptor. Retrieved February 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of TADF OLED performance. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved February 16, 2026, from [Link]

-

ChemRxiv. (2022). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43%. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved February 16, 2026, from [Link]

Sources

- 1. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 9-(3-Bromo-4-iodophenyl)-9H-carbazole in OLED Host Materials

Introduction: The Strategic Importance of Host Materials in High-Performance OLEDs

The efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the synergistic function of various organic semiconductor layers. Within the emissive layer (EML), the host material plays a pivotal role. It serves as a matrix for the guest emitter molecules, facilitating charge transport and ensuring efficient energy transfer to the emitter.[1] Carbazole derivatives have emerged as a cornerstone in the design of high-performance host materials due to their excellent hole-transporting characteristics, high thermal stability, and wide energy gap.[2][3]

The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and physical properties.[4][5] The subject of this guide, 9-(3-Bromo-4-iodophenyl)-9H-carbazole, is a versatile building block designed for the synthesis of advanced OLED host materials. The presence of two distinct halogen atoms (bromine and iodine) at specific positions on the N-phenyl ring offers orthogonal reactivity. This enables sequential, site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a powerful tool for constructing complex, high-performance host molecules with tailored properties.[6][7]

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the application of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a precursor for OLED host materials. It covers the rationale behind its molecular design, detailed synthetic protocols, and key characterization techniques.

Molecular Design Rationale: Why 9-(3-Bromo-4-iodophenyl)-9H-carbazole?

The efficacy of 9-(3-Bromo-4-iodophenyl)-9H-carbazole as a building block stems from several key features:

-

High Triplet Energy (ET): The carbazole core possesses a high triplet energy, which is essential for hosting high-energy emitters, particularly for blue phosphorescent OLEDs (PhOLEDs).[8][9] This ensures that the triplet energy of the host is higher than that of the guest emitter, preventing back energy transfer and maximizing emission efficiency.

-

Orthogonal Reactivity: The differential reactivity of the C-I and C-Br bonds is the cornerstone of this building block's utility. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a stepwise functionalization, first at the iodo-position and subsequently at the bromo-position, enabling the synthesis of asymmetric host molecules.

-

Tunable Electronic Properties: By carefully selecting the moieties to be introduced via cross-coupling reactions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final host material can be precisely controlled.[1][4] This is crucial for optimizing charge injection and transport balance within the OLED device.

-

Enhanced Thermal and Morphological Stability: The rigid carbazole unit contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td) in the resulting host materials.[10][11] This is vital for ensuring the long-term operational stability and lifetime of OLED devices.

Synthesis of the Building Block: 9-(3-Bromo-4-iodophenyl)-9H-carbazole

A common and effective method for the synthesis of N-arylcarbazoles is the Ullmann condensation or the Buchwald-Hartwig amination. The following protocol outlines a general procedure for the synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole.

Protocol 1: Synthesis of 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Materials:

-

9H-Carbazole

-

1-Bromo-2-iodo-4-nitrobenzene (or a suitable precursor to 3-bromo-4-iodoaniline, followed by diazotization and Sandmeyer reaction to introduce the second halogen)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3)

-

Anhydrous toluene or DMF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9H-carbazole (1.0 eq), 1-bromo-2-iodo-4-nitrobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at a reflux temperature of 110-120 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane (DCM) and wash the organic layer with water and brine.[12]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.[12]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 9-(3-Bromo-4-iodophenyl)-9H-carbazole.

Application in the Synthesis of OLED Host Materials: Step-by-Step Protocols

The true utility of 9-(3-Bromo-4-iodophenyl)-9H-carbazole is realized in its sequential functionalization to build complex host molecules. The following protocols detail the use of this building block in Suzuki and Buchwald-Hartwig cross-coupling reactions.

Protocol 2: Suzuki Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive iodo-position.

Materials:

-

9-(3-Bromo-4-iodophenyl)-9H-carbazole (1.0 eq)

-

Desired arylboronic acid or boronic acid pinacol ester (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2) as a catalyst precursor.

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) as the base.

-

A solvent system such as toluene/water or dioxane/water.

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the arylboronic acid, the palladium catalyst, and the phosphine ligand.

-

Add the base and the solvent system.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the resulting product, 9-(3-Bromo-4-(aryl)phenyl)-9H-carbazole, by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position

Following the Suzuki coupling, the remaining bromo-substituent can be functionalized using a Buchwald-Hartwig amination to introduce a nitrogen-containing moiety.[13]

Materials:

-

9-(3-Bromo-4-(aryl)phenyl)-9H-carbazole (from Protocol 2) (1.0 eq)

-

The desired amine (e.g., another carbazole derivative, a triarylamine) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) or a similar palladium precursor.

-

A suitable phosphine ligand (e.g., BINAP, Xantphos).

-

A strong base such as sodium tert-butoxide (NaOtBu).

-

Anhydrous toluene or dioxane.

Procedure:

-

In a glovebox or under a strictly inert atmosphere, combine the brominated intermediate, the amine, the palladium catalyst, and the phosphine ligand in a Schlenk flask.

-

Add the base and the anhydrous solvent.

-

Degas the mixture thoroughly.

-

Heat the reaction to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and purify the final host material by column chromatography and subsequent recrystallization or sublimation to achieve high purity for OLED device fabrication.

Characterization and Performance Evaluation

The newly synthesized host materials should be thoroughly characterized to assess their suitability for OLED applications.

| Property | Technique | Importance | Typical Values for Carbazole Hosts |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Ensures stability during device fabrication and operation. | Td > 300 °C, Tg > 100 °C[1][11] |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Determines HOMO and LUMO energy levels for charge injection matching. | HOMO: 5.4-6.5 eV, LUMO: 1.4-3.3 eV[1] |

| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | Determines the optical bandgap and emission characteristics. | High triplet energy (ET > 2.7 eV) is crucial for hosting blue emitters.[11] |

OLED Device Fabrication and Testing

To evaluate the performance of the synthesized host materials, they should be incorporated into a multilayer OLED device structure. A typical device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.

Conclusion

9-(3-Bromo-4-iodophenyl)-9H-carbazole is a highly valuable and versatile building block for the synthesis of advanced host materials for OLED applications. Its key advantage lies in the orthogonal reactivity of its two halogen substituents, which allows for the rational design and synthesis of complex, high-performance molecules with tailored optoelectronic properties. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this building block to develop next-generation OLEDs with improved efficiency, stability, and color quality.

References

Sources

- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Sequential Synthesis of Bipolar Host Materials: The Bromo-Iodo Carbazole Strategy

Application Note: AN-OLED-2025-04

Executive Summary

This application note details the precision synthesis of bipolar host materials utilizing 3-bromo-6-iodo-9H-carbazole as a linchpin scaffold. Unlike symmetric 3,6-dibromocarbazoles, this asymmetric dihalide enables orthogonal functionalization . By exploiting the significant bond dissociation energy (BDE) difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), researchers can sequentially introduce an electron-transporting (ET) moiety and a hole-transporting (HT) moiety with high regioselectivity. This protocol is critical for developing balanced charge-transport hosts for Phosphorescent OLEDs (PhOLEDs).

Strategic Overview: The Orthogonal Reactivity Logic

The synthesis relies on the kinetic differentiation of oxidative addition rates of Palladium(0) into carbon-halogen bonds. The oxidative addition to the C–I bond is orders of magnitude faster than to the C–Br bond, allowing the first Suzuki-Miyaura coupling to occur exclusively at the 6-position (iodine) under mild conditions, leaving the 3-position (bromine) intact for a subsequent, more forcing reaction.

Mechanism of Selectivity

-

Site A (Iodine, C-6): High reactivity. Couples at low temperature (40–60 °C) with standard catalysts (e.g., Pd(PPh₃)₄).

-

Site B (Bromine, C-3): Lower reactivity. Requires higher activation energy (80–110 °C) or specialized ligands (e.g., SPhos, XPhos).

-

Site C (Nitrogen, N-9): Tunable solubility/stability. Functionalized via Ullmann or nucleophilic substitution before or after halogenation, depending on the target's solubility profile.

Figure 1: Kinetic selectivity hierarchy allowing sequential functionalization of the carbazole core.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-iodo-9H-carbazole

Objective: To desymmetrize the carbazole core by introducing a reactive iodine at the 6-position of a 3-bromocarbazole precursor.

Reagents:

-

3-Bromo-9H-carbazole (Starting Material)[1]

-

N-Iodosuccinimide (NIS) (Iodinating Agent)

-

Chloroform/Acetic Acid (1:1 v/v) (Solvent System)

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask (shielded from light with aluminum foil), dissolve 3-bromo-9H-carbazole (10 mmol, 2.46 g) in a mixture of CHCl₃ (50 mL) and Glacial Acetic Acid (50 mL).

-

Note: The acetic acid acts as a catalyst to polarize the N-I bond of NIS.

-

-

Addition: Cool the solution to 0 °C in an ice bath. Add NIS (11 mmol, 2.48 g) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1). The product (Rf ~0.4) will appear slightly below the starting material.

-

Quenching: Pour the reaction mixture into 200 mL of ice water. Neutralize with saturated NaHCO₃ solution until pH ~7.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layer with 10% Na₂S₂O₃ (to remove unreacted iodine) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/DCM to yield off-white needles.

-

Typical Yield: 75–85%

-

Target: 3-Bromo-6-iodo-9H-carbazole.

-

Protocol B: N-Functionalization (Solubilization)

Before metal-catalyzed coupling, the N-H proton must be substituted to prevent catalyst poisoning and improve solubility.

Reaction: N-Alkylation or N-Arylation (Ullmann). Example: Synthesis of 9-Phenyl-3-bromo-6-iodocarbazole.

-

Mix 3-bromo-6-iodocarbazole (1 eq), Iodobenzene (1.5 eq), CuI (0.2 eq), 1,10-Phenanthroline (0.2 eq), and K₃PO₄ (2 eq) in dry Dioxane.

-

Reflux at 110 °C under Argon for 24 hours.

-

Filter through a Celite pad and purify via silica column chromatography.

Protocol C: Sequential Suzuki-Miyaura Coupling (The Core Workflow)

This protocol constructs the bipolar nature: Step 1 installs the Electron Transport (ET) unit; Step 2 installs the Hole Transport (HT) extender.

Step 1: Site-Selective Coupling at C-I (Installation of ET Unit)

Target: 3-Bromo-6-(ET-Group)-9-phenylcarbazole. ET Reagent: Pyridine-3-boronic acid (or Triazine derivative).

-

Setup: In a glovebox or Schlenk line, charge a flask with:

-

9-Phenyl-3-bromo-6-iodocarbazole (1.0 eq)

-

Pyridine-3-boronic acid (1.05 eq) — Stoichiometry is critical to prevent double coupling.

-

Pd(PPh₃)₄ (0.03 eq) — Tetrakis is preferred for mild activity.

-

2M Na₂CO₃ (aq) (3 eq)

-

Toluene/Ethanol (4:1 v/v)

-

-

Cycle: Degas the solvent mixture via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 min).

-

Reaction: Heat to 50–60 °C for 6–12 hours.

-

Critical Control Point: Do not exceed 70 °C. Higher temps will activate the C-Br bond.

-

-

Workup: Cool to RT. Extract with Ethyl Acetate.

-

Purification: Flash chromatography. Elute the mono-coupled product.

-

Validation: 1H NMR should show the loss of the specific doublet signals associated with the C-I position and retention of the C-Br signals.

-

Step 2: Exhaustive Coupling at C-Br (Installation of HT Unit)

Target: Final Bipolar Host (e.g., 3-(Triphenylamine)-6-(Pyridine)-9-phenylcarbazole). HT Reagent: 4-(Diphenylamino)phenylboronic acid.

-

Setup: Using the mono-coupled product from Step 1 (1.0 eq):

-

HT-Boronic Acid (1.5 eq) — Excess ensures completion.

-

Pd(OAc)₂ (0.05 eq) + SPhos (0.1 eq) — More active catalyst system required.

-

K₃PO₄ (3 eq)

-

1,4-Dioxane/Water (5:1)

-

-

Reaction: Reflux at 100–110 °C for 12–24 hours.

-

Workup: Standard extraction.

-

Final Purification: Column chromatography followed by sublimation (if for device fabrication) to reach >99.9% purity.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for asymmetric bipolar host construction.

Characterization & Quality Control

To ensure the material is suitable for device application, the following data profile is required:

| Technique | Parameter | Acceptance Criteria | Purpose |

| 1H NMR | Integration | Clear 3,6-asymmetry | Confirm regioselectivity of couplings. |

| HPLC | Purity | >99.5% (Area %) | Impurities act as trap states in OLEDs. |

| TGA | T_d (5% loss) | >350 °C | Ensure thermal stability during vacuum deposition. |

| CV | HOMO/LUMO | Matches Dopant | Verify bipolar electrochemical window. |

| Elemental Analysis | C, H, N | ±0.4% of Calc. | Confirm bulk composition. |

Troubleshooting Guide

-

Problem: "Scrambling" or double coupling in Step 1.

-

Solution: Lower reaction temperature to 40 °C and reduce catalyst loading to 1 mol%. Ensure Boronic acid is added slowly.

-

-

Problem: Dehalogenation (loss of Br) in Step 2.

-

Solution: Use anhydrous solvents and ensure thorough degassing. Protodehalogenation competes with coupling in the presence of water/oxygen.

-

References

-

General Reactivity of Halides: Fauvarque, J. F. et al. "Kinetics of Oxidative Addition of Organic Halides to Palladium(0)." Journal of Organometallic Chemistry, 1981. Link (Foundational mechanism).

-

Sequential Coupling Strategy: Handy, S. T. et al.[2] "Sequential Suzuki Couplings of Dihaloarenes."[2] Chem. Eur. J., 2005. (Establishes I > Br > Cl selectivity).

-

Carbazole Host Synthesis: Wen, H. Y. et al. "A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes."[3][4][5] RSC Advances, 2022.[3] Link

-

One-Pot Methodologies: Langer, P. et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules, 2021. Link

-

Bipolar Host Design: Tao, Y. et al.[3] "Bipolar Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes."[3][4][5] Advanced Materials, 2011. (Review of HT/ET moiety selection).

Disclaimer: All syntheses involve hazardous chemicals. Perform all reactions in a fume hood with appropriate PPE. Consult MSDS for NIS, Palladium catalysts, and Organoboranes before use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05124A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Site-Selective Arylation of 9-(3-Bromo-4-iodophenyl)-9H-carbazole

For Research and Development Use Only.

Abstract

This comprehensive guide details the catalytic systems and protocols for the site-selective arylation of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, a key intermediate in the synthesis of functional materials and pharmaceutical compounds. Leveraging the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we present detailed methodologies for achieving highly chemoselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and practical insights necessary to effectively synthesize novel carbazole derivatives.

Introduction: The Strategic Importance of Site-Selective Arylation

The targeted functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2] 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a particularly valuable scaffold, possessing two distinct reactive centers that can be sequentially and selectively addressed. The carbazole moiety is a privileged structure in medicinal chemistry and materials science, known for its electronic and photophysical properties.

The ability to selectively functionalize the C-I bond while leaving the C-Br bond intact for subsequent transformations opens a gateway to a diverse array of novel compounds with tailored properties. This guide provides a detailed exploration of the catalytic systems that enable this precise chemical editing.

Mechanistic Principles of Site-Selectivity

The success of site-selective arylation hinges on the differential reactivity of the carbon-halogen bonds towards a low-valent transition metal catalyst, typically palladium(0).[3] The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4]

This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[3] By carefully controlling the reaction conditions, such as temperature and catalyst system, one can achieve highly selective activation of the C-I bond.[5][6]

The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. In the case of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, this step occurs preferentially at the more reactive C-I bond.

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[7][8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[8]

The choice of ligand on the palladium catalyst is crucial, as it influences the catalyst's stability, reactivity, and selectivity.[2][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and reductive elimination.[1]

Sources

- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Purification techniques for removing unreacted carbazole from 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Ticket Subject: Removal of unreacted 9H-carbazole from 9-(3-Bromo-4-iodophenyl)-9H-carbazole. Assigned Specialist: Senior Application Scientist, OLED Materials Division. Status: Open.

Executive Summary

You are encountering a classic separation challenge in organic electronics synthesis. The target molecule, 9-(3-Bromo-4-iodophenyl)-9H-carbazole (Target), and the impurity, 9H-carbazole (Impurity), share significant structural homology. Both are aromatic, lipophilic, and prone to

However, they possess one critical chemical difference: The N-H bond.

The impurity is a secondary amine (weakly acidic, H-bond donor). The target is a tertiary amine (non-acidic, steric bulk). We will exploit this difference using three distinct protocols, ranked from standard to advanced.

Module 1: Chromatographic Separation (The "Ghost Spot" Issue)

User Issue: "I see two spots on TLC, but they streak and co-elute on the column."

Diagnosis:

The N-H proton on the unreacted carbazole interacts with the acidic silanol groups (

Protocol A: The "Neutralized" Silica Column Objective: Suppress silanol interactions to sharpen the carbazole band.

-

Mobile Phase Preparation:

-

Base Solvent: Hexane (or Petroleum Ether).

-

Polar Modifier: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

The Secret Ingredient: Add 1% Triethylamine (TEA) to your column equilibration solvent.

-

-

Column Packing:

-

Slurry pack the silica using Hexane + 1% TEA .

-

Flush with 2 column volumes of this mixture. This neutralizes the acidic sites on the silica.

-

-

Elution Gradient:

-

Load your crude material (dissolved in minimal DCM/Toluene).

-

Start: 100% Hexane.

-

Ramp: 0%

10% DCM (very shallow gradient). -

Observation: The Target (Tertiary amine) is less polar and will elute first (

). The Carbazole (Secondary amine) will elute later (

-

Data Table: Expected

Critical Warning: Your target contains an Iodine atom. Iodine-Carbon bonds are labile. Wrap your column in aluminum foil to prevent photo-deiodination during the purification process.

Module 2: Recrystallization (The "Oiling Out" Solution)

User Issue: "Column chromatography is too slow for my 20g batch. Can I just crystallize it?"

Diagnosis: N-aryl carbazoles are typically less soluble in polar protic solvents (like alcohols) than the parent carbazole. We can force the target to precipitate while keeping the impurity in the mother liquor.

Protocol B: The "Good/Poor" Solvent Switch Objective: Selective precipitation of the heavy target molecule.

-

Dissolution (The "Good" Solvent):

-

Dissolve the crude solid in the minimum amount of boiling Dichloromethane (DCM) or Toluene .

-

Note: Ensure all solids are dissolved. If not, filter hot to remove inorganic salts.

-

-

Precipitation (The "Poor" Solvent):

-

While keeping the solution hot (but below the boiling point of the poor solvent), slowly add Ethanol (EtOH) or Methanol (MeOH) .

-

Ratio: Aim for a 1:3 ratio of Good:Poor solvent.

-

-

The Cooling Ramp:

-

Allow the mixture to cool to room temperature slowly (over 2 hours).

-

Then, cool to

in an ice bath.

-

-

Filtration:

Module 3: Chemical Scavenging (The "Pro" Tip)

User Issue: "I have 98% purity, but I can't get rid of the last 2% carbazole."

Diagnosis: When physical properties (polarity/solubility) are too similar, you must alter the chemical properties. We will chemically transform the impurity into something easily separable.

Protocol C: The "Acetylation" Sweep Objective: Convert the non-polar Carbazole (Amine) into a polar Amide (N-acetyl carbazole).

-

Reaction:

-

Dissolve your mixture in DCM.

-

Add Acetic Anhydride (1.5 equiv vs. impurity) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

-

Stir at room temperature for 1 hour.

-

Chemistry: The Target (Tertiary amine) cannot react. The Impurity (Secondary amine) reacts to form 9-acetylcarbazole .

-

-

The Shift:

-

9-acetylcarbazole is significantly more polar than free carbazole due to the carbonyl group.

-

It also has vastly different solubility properties.

-

-

Separation:

-

Run a short silica plug. The Target will elute rapidly with Hexane/DCM. The new impurity (9-acetylcarbazole) will stick to the top of the column or require high polarity (EtOAc) to move.

-

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method based on your scale and purity requirements.

Caption: Decision matrix for purification. Small scale favors chromatography; large scale favors recrystallization. Persistent impurities require chemical derivatization.

Module 4: Analytical Verification

Question: "How do I know the carbazole is truly gone?"

Answer: Do not rely solely on TLC. Carbazole has a high extinction coefficient and can be deceptive.

-

1H NMR (The Definitive Check):

-

Impurity Marker: Look for the N-H proton of carbazole. It appears as a broad singlet around 10.0 - 11.2 ppm (solvent dependent, often DMSO-

). -

Target Marker: The target has no protons in this region.

-

Integration: Integrate the aromatic region (7.0-8.5 ppm). If you see a peak at >10 ppm, integrate it relative to the aromatics to calculate mol% impurity.

-

-

HPLC (The Purity Check):

-

Use a C18 Reverse Phase column.

-

Solvent: Acetonitrile/Water gradient.

-

Carbazole elutes earlier than the Target (Target is more hydrophobic due to Iodine/Bromine).

-

References

-

Solubility and Purification of Carbazole Deriv

-

Source: Journal of Chemical & Engineering Data[6]

- Relevance: Establishes solubility baselines for N-aryl carbazoles in polar vs. non-polar solvents.

-

Link:

-

-

Synthesis of Halogen

- Source: Beilstein Journal of Organic Chemistry

- Relevance: Details the synthesis and purification (silica gel)

-

Link:

-

TLC and Chrom

- Source: MDPI (Polymers)

- Relevance: Provides Rf value comparisons and NMR characterization data for carbazole vs.

-

Link:

-

Chemical Scavenging Principles (General Amine Purific

- Source: Journal of Organic Chemistry (General Protocol)

- Context: Standard organic synthesis technique for separating secondary/tertiary amines via acetyl

-

Link:

Sources

Sublimation vs recrystallization for high-purity 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Technical Support Center: High-Purity Organic Semiconductors Topic: Purification Protocols for 9-(3-Bromo-4-iodophenyl)-9H-carbazole Ticket ID: #PUR-Cbz-Br-I-001

Executive Summary

You are dealing with 9-(3-Bromo-4-iodophenyl)-9H-carbazole , a mixed-halogenated wide-bandgap semiconductor intermediate. This molecule presents a specific purification paradox:

-

The Iodine Risk: The C-I bond is thermally labile (bond dissociation energy ~50-60 kcal/mol). Aggressive sublimation can cause deiodination, leading to "browning" and radical-induced polymerization.

-

The Solubility Challenge: The carbazole core is highly planar and prone to π-π stacking, making it difficult to remove structurally similar impurities (like the de-iodinated analog) via recrystallization alone.

The Verdict: Do not choose between sublimation and recrystallization. For purities >99.9% (OLED/Device grade), you must use a sequential hybrid workflow . Recrystallization removes the bulk synthetic byproducts (catalysts, salts), while sublimation removes the solvent traps and trace isomers.

Part 1: Critical Decision Matrix

Use this matrix to determine your immediate next step based on your current material status.

| Current State of Material | Impurity Profile | Recommended Method | Primary Risk |

| Crude (Brown/Black) | Pd catalyst, inorganic salts, unreacted carbazole. | Recrystallization | "Oiling out" due to high impurity load. |

| Solid (Off-White/Yellow) | Isomers, trace brominated byproducts. | Recrystallization (Multi-pass) | Yield loss; difficult separation of mono-halo analogs. |

| Crystalline (White) | Trapped solvent, trace volatiles. | Vacuum Sublimation | Thermal decomposition (De-iodination). |

| Device Ready (>99.5%) | Trace organic impurities. | Gradient Sublimation | Low throughput; requires high vacuum (<10⁻⁶ Torr). |

Part 2: Wet Chemistry – Recrystallization Protocol

Objective: Bulk removal of inorganic salts (from Ullmann/Buchwald couplings) and structurally distinct organic impurities.

The "Solvent Trap" Logic

Carbazole derivatives are often "solvatochromic" in purification—they trap solvent molecules in their crystal lattice.

-

Good Solvents (Dissolvers): Toluene, Dichloromethane (DCM), THF.

-

Anti-Solvents (Precipitators): Hexane, Ethanol, Methanol.

Standard Operating Procedure (SOP-REC-01)

Pre-requisite: Determine Melting Point (Tm) via DSC. Expected range: 160°C–210°C (Analogs range here; specific Tm depends on crystal packing).

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Toluene (approx. 10 mL per gram of solid).

-

Heat to reflux (110°C). If solid remains, add Toluene in 1 mL increments until dissolved.

-

Critical Step: Perform a hot filtration through a glass frit or Celite pad to remove insoluble Pd-black or inorganic salts immediately.

-

-

Crystallization (The Anti-Solvent Crash):

-

Reheat filtrate to boiling.

-

Slowly add Ethanol (Anti-solvent) dropwise until the solution turns slightly turbid (cloud point).

-

Add a few drops of Toluene to clear it back up.

-

Remove heat. Wrap the flask in foil/towel to ensure slow cooling .

-

Why? Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject "wrong-shaped" molecules.

-

-

Isolation:

-

Filter crystals at room temperature.

-

Wash with cold Ethanol.

-

Vacuum Dry: Dry at 60°C under vacuum for 12 hours. Note: Recrystallized material will still contain solvent traces. This is unavoidable.

-

Part 3: Dry Chemistry – Vacuum Sublimation Protocol

Objective: Removal of solvent traces and separation of impurities with different volatilities (e.g., de-iodinated species).

The "Thermal Budget" Logic

You are fighting the C-I bond. If you heat too fast or too high, the Iodine cleaves, creating free radicals that ruin the batch. You must operate below the decomposition temperature (Td) but above the sublimation point (Ts) .

Standard Operating Procedure (SOP-SUB-02)

Equipment: 3-Zone Gradient Sublimation Tube with High Vacuum Pump (Turbo pump preferred).

-

Loading:

-

Place recrystallized material in the "Source Zone" (Zone 1).

-

Add a plug of quartz wool to prevent powder "popping" into the collection zone.

-

-

Vacuum Establishment:

-

Pump down to < 5.0 × 10⁻⁵ Torr .

-

Wait: Do not heat until vacuum is stable. Residual oxygen + Heat = Decomposition.

-

-

The Temperature Ramp (Crucial):

-

Ramp 1: Heat to 100°C. Hold for 1 hour. (Degassing solvents).[1][2][3]

-

Ramp 2: Increase to 180°C. Watch for initial deposition.

-

Ramp 3: Slowly approach the sublimation point (likely 220°C–260°C).

-

Visual Cue: If the material turns dark yellow/brown, LOWER TEMPERATURE . You are breaking the Iodine bond.

-

-

Harvesting (Zone Separation):

-

Zone A (Closest to source): Heavy impurities / dimers.

-

Zone B (Middle - Target): Pure White Crystals (9-(3-Bromo-4-iodophenyl)-9H-carbazole).

-

Zone C (Coldest): Volatile impurities (De-iodinated carbazole, solvent traces).

-

Part 4: Process Visualization

Workflow Logic Diagram

This diagram illustrates the sequential necessity of the two methods.

Caption: Sequential workflow moving from bulk cleaning (Recrystallization) to molecular polishing (Sublimation).

Part 5: Troubleshooting & FAQs

Q1: My material turned dark brown during sublimation. What happened? A: You likely exceeded the thermal stability of the C-I bond. Iodine is a good leaving group. If the vacuum is poor (>10⁻³ Torr), you need higher temperatures to sublime, which crosses the decomposition threshold.

-

Fix: Improve vacuum to <10⁻⁵ Torr so you can sublime at a lower temperature.

Q2: I have low yield after recrystallization. The liquid is still yellow. A: The product might be "oiling out" (forming a liquid layer instead of crystals) or is too soluble in your solvent.

-

Fix: If oiling out occurs, reheat and add more solvent (Toluene). If yield is low, cool the flask in a -20°C freezer overnight to force precipitation.

Q3: Can I skip recrystallization and just sublime the crude? A: No. Crude material often contains non-volatile salts and catalysts. These form a "crust" on the surface of the source material during sublimation, blocking evaporation and causing local overheating (thermal spikes), which degrades your sensitive Iodinated compound.

Q4: How do I clean the sublimation tube after a "brown" failed run? A: Iodine stains glass. Wash with a solution of Sodium Thiosulfate (aqueous) to reduce the Iodine, followed by Acetone and Isopropanol.

References

-

Vertex AI Search. (2026). Purification of OLED intermediates: Recrystallization vs Sublimation. Retrieved from 4

-

ChemicalBook. (2025).[5] Synthesis and properties of 3-bromo-9-phenyl-9H-carbazole. Retrieved from 6

-

University of Toronto. (n.d.). Sublimation Theory and Protocols. Retrieved from 7

-

Royal Society of Chemistry. (2012). Synthesis of 9-(4-bromophenyl)-9H-carbazole and thermal properties. Retrieved from 8[8]

-

University of Rochester. (n.d.). Solvents for Recrystallization: Rules of Thumb. Retrieved from 9

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. rsc.org [rsc.org]

- 9. Reagents & Solvents [chem.rochester.edu]

Technical Support Center: Controlling Regioselectivity in Reactions Involving 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(3-Bromo-4-iodophenyl)-9H-carbazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical methodologies to achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity

9-(3-Bromo-4-iodophenyl)-9H-carbazole is a valuable building block in the synthesis of functional organic materials and pharmaceutical compounds, owing to its distinct electronic and structural properties. The presence of two different halogen atoms on the phenyl ring—bromine and iodine—presents a unique synthetic challenge and opportunity: controlling which of these sites reacts in a cross-coupling reaction. This guide will delve into the principles and practicalities of achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving regioselectivity in cross-coupling reactions with 9-(3-Bromo-4-iodophenyl)-9H-carbazole?

A1: The ability to control which halogen atom reacts stems from the difference in the carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This inherent difference in bond dissociation energy makes the C-I bond more susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0), which is often the rate-determining step in the catalytic cycle.[1][2] By carefully selecting the reaction conditions—catalyst, ligand, temperature, and reaction time—we can exploit this reactivity difference to favor the reaction at the more labile C-I position.

Q2: Which cross-coupling reactions are most suitable for selective functionalization of the C-I bond?

A2: Several palladium-catalyzed cross-coupling reactions are well-suited for the selective functionalization of the C-I bond over the C-Br bond. These include:

-

Suzuki-Miyaura Coupling: The reaction of an organoboron compound with the aryl halide.[1]

-

Sonogashira Coupling: The coupling of a terminal alkyne with the aryl halide.[1][3]

-

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting an amine with the aryl halide.[4][5]

-

Heck Coupling: The reaction of an alkene with the aryl halide.[1]

-

Stille Coupling: The coupling of an organotin compound with the aryl halide.[1]

The choice of reaction will depend on the desired functionality to be introduced.

Q3: Is it possible to selectively react at the C-Br bond while leaving the C-I bond intact?

A3: While selective reaction at the more reactive C-I bond is more straightforward, achieving selectivity for the C-Br bond is a significant challenge. It typically requires a two-step approach where the C-I bond is first functionalized, and then the C-Br bond is targeted in a subsequent reaction under more forcing conditions. Direct selective reaction at the C-Br bond in the presence of an iodine atom on the same ring is generally not feasible due to the inherent reactivity difference.

Q4: How do I confirm the regioselectivity of my reaction?

A4: The most definitive method for confirming regioselectivity is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR will show distinct shifts and coupling patterns for the protons and carbons on the phenyl ring, which will change predictably depending on which halogen has been substituted. For unambiguous confirmation, 2D NMR techniques such as HSQC and HMBC can be invaluable. In some cases, single-crystal X-ray diffraction of a crystalline product can provide absolute structural proof.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during regioselective cross-coupling reactions with 9-(3-Bromo-4-iodophenyl)-9H-carbazole.

Issue 1: Poor or No Reaction at the C-I Bond

You are attempting a selective cross-coupling reaction at the C-I position, but you observe low conversion of your starting material or no product formation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor C-I reactivity.

Issue 2: Lack of Regioselectivity - Reaction at Both C-I and C-Br Bonds

You are observing a mixture of products, indicating that the reaction is not selective for the C-I bond and is also proceeding at the C-Br bond.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Formation of Homocoupling and/or Debromination/Deiodination Byproducts

You observe significant amounts of homocoupled products (from the coupling partner) or byproducts where the halogen has been replaced by a hydrogen atom.

Troubleshooting Workflow

Caption: Troubleshooting workflow for side product formation.

Experimental Protocols: Achieving High Regioselectivity

Below are starting-point protocols for achieving selective C-I functionalization. These should be optimized for your specific substrate and coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general method for the selective coupling of an arylboronic acid at the C-I position.

Materials:

-

9-(3-Bromo-4-iodophenyl)-9H-carbazole

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Pd(PPh₃)₄ (1-5 mol%)

-

K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

-

1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry, oven-flamed Schlenk flask under an inert atmosphere, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent mixture via cannula.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically when starting material is consumed or the desired product is maximized), cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a method for the selective coupling of a terminal alkyne at the C-I position.

Materials:

-

9-(3-Bromo-4-iodophenyl)-9H-carbazole

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

PdCl₂(PPh₃)₂ (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole, PdCl₂(PPh₃)₂, and CuI.

-

Add the degassed amine solvent (TEA or DIPA).

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary: Reaction Conditions for Regioselectivity

The following table summarizes key parameters and their typical impact on regioselectivity.

| Parameter | To Favor C-I Reactivity | Rationale |

| Temperature | Lower (e.g., RT to 80 °C) | Minimizes energy input, preventing the overcoming of the higher activation energy for C-Br bond cleavage. |

| Reaction Time | Shorter | Reduces the chance of the slower reaction at the C-Br bond proceeding after the C-I reaction is complete. |

| Catalyst Loading | Lower (1-3 mol%) | A less active catalytic system can enhance selectivity. |

| Ligand Choice | Moderately electron-donating, bulky phosphines | Can fine-tune the reactivity of the palladium center to favor the more facile oxidative addition at the C-I bond.[6][7] |

| Base Strength | Moderate | A very strong base might promote side reactions or increase catalyst activity to a point where selectivity is lost. |

Mechanistic Considerations

The key to controlling regioselectivity lies in modulating the rate of the oxidative addition step of the palladium catalytic cycle.

Caption: The catalytic cycle and the basis for regioselectivity.

The oxidative addition of the aryl halide to the Pd(0) complex is the selectivity-determining step.[8][9][10] The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the C-4 position. By keeping the reaction conditions mild, we ensure that only the C-I bond has sufficient energy to react.

References

- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.

- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Specific Monophosphine Ligand. Journal of the American Chemical Society, 129(25), 7894–7905.

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Dai, C., et al. (2004). Ligand-Controlled Regioselectivity in the Suzuki Cross-Coupling Reaction of 2,4-Dichloropyridines. Organic Letters, 6(17), 2921-2924.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Hartwig, J. F. (2010).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- Strotman, N. A., et al. (2018). Ligand-Switchable Site Selectivity in the Suzuki–Miyaura Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(49), 17435–17443.

- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Electronic Industries.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Homocoupling Byproducts with 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing homocoupling byproducts when utilizing the versatile building block, 9-(3-Bromo-4-iodophenyl)-9H-carbazole, in cross-coupling reactions.

Introduction

9-(3-Bromo-4-iodophenyl)-9H-carbazole is a valuable reagent in organic synthesis, particularly for creating complex molecules in materials science and pharmaceutical development. Its di-halogenated structure allows for sequential, site-selective functionalization. However, the presence of two reactive halogens also presents a significant challenge: the formation of undesired homocoupling byproducts. This guide will equip you with the knowledge and protocols to mitigate these side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 9-(3-Bromo-4-iodophenyl)-9H-carbazole and why is it useful?

A1: 9-(3-Bromo-4-iodophenyl)-9H-carbazole is a di-halogenated aromatic compound. It is particularly useful in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The key feature is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective reaction at this position while leaving the C-Br bond intact for a subsequent transformation.[1] This enables a stepwise approach to building molecular complexity.

Q2: What is "homocoupling" and why is it a problem?

A2: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material couple with each other. For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a biaryl byproduct.[2][3] This is problematic because it consumes valuable starting materials, reduces the yield of the desired product, and complicates purification.[4]

Q3: Which of the two halogen atoms on 9-(3-Bromo-4-iodophenyl)-9H-carbazole is more reactive?

A3: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the rate-determining oxidative addition step is I > OTf > Br > Cl.[5] This difference in reactivity is the basis for achieving selective functionalization of this molecule.

Q4: What are the main types of homocoupling I might see with this substrate?

A4: Depending on the specific cross-coupling reaction, you may encounter:

-

Boronic acid homocoupling (in Suzuki reactions): Two molecules of your organoboron reagent couple together.[3][6]

-

Alkyne homocoupling (Glaser coupling in Sonogashira reactions): Two molecules of the terminal alkyne couple to form a diyne.[7][8]

-

Aryl halide homocoupling: While less common for the substrate itself, it can occur under certain conditions, leading to the formation of a dimer of 9-(3-bromo-4-iodophenyl)-9H-carbazole.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Significant Boronic Acid Homocoupling in a Suzuki Reaction

Q: I'm performing a Suzuki coupling targeting the C-I bond, but I'm isolating a large amount of biaryl byproduct from my boronic acid. My desired product yield is very low. What's going wrong?

A: This is a classic problem in Suzuki-Miyaura coupling, and it often points to issues with the palladium catalyst's oxidation state and the presence of oxygen.

-

Root Cause Analysis: The desired cross-coupling catalytic cycle relies on a Pd(0) species.[2][9] Homocoupling of boronic acids is often mediated by Pd(II) species.[2][10] If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen in your reaction mixture, this alternative, undesired catalytic cycle can dominate.[2][10][11]

-

Troubleshooting Strategies:

-

Rigorous Degassing is Non-Negotiable: Oxygen is a primary culprit in oxidizing the Pd(0) catalyst.[11][12][13]

-

Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective.[12] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes can also work.[12][13] A subsurface sparge is more efficient.[10][13]

-

-

Catalyst Choice and Handling:

-

Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄. If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the main catalytic cycle to begin.[2][12] This reduction step can sometimes be inefficient or lead to side reactions.

-

Freshness Matters: Ensure your catalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere. Phosphine ligands can be oxidized by air, which inhibits their ability to coordinate to the palladium center.[12]

-

-

Reaction Condition Optimization:

-

Lower the Temperature: Homocoupling can be kinetically favored at higher temperatures. Try running your reaction at a lower temperature.[3][4]

-

Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[4]

-

-

Consider a Mild Reducing Agent:

-

The addition of a mild reducing agent, like potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[10]

-

-

Issue 2: Alkyne Dimerization (Glaser Coupling) in a Sonogashira Reaction

Q: I'm attempting a Sonogashira coupling with a terminal alkyne at the C-I position, but my main product is the diyne from the homocoupling of my alkyne. How do I prevent this?

A: Alkyne homocoupling, or Glaser coupling, is a well-known side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. [4][7]

-

Root Cause Analysis: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of the terminal alkyne, particularly in the presence of oxygen.[7][8][14]

-

Troubleshooting Strategies:

-

Go Copper-Free: The most direct way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[3][7] These methods rely on palladium catalysts with specialized, bulky phosphine ligands that are efficient enough to facilitate the coupling without the need for a copper co-catalyst.[3][7]

-

Strictly Anaerobic Conditions: If you must use a copper co-catalyst, it is absolutely essential to maintain a rigorously inert atmosphere (Argon or Nitrogen) throughout the reaction.[7][15] Any oxygen ingress will promote the Glaser coupling.

-

Choice of Base and Solvent: The amine base (e.g., triethylamine or diisopropylethylamine) often serves as the solvent as well.[3] Ensure it is thoroughly degassed before use.

-

Issue 3: Low Selectivity - Reaction at Both C-I and C-Br Sites

Q: I'm trying to functionalize only the C-I position, but I'm getting a significant amount of the di-substituted product where the C-Br bond has also reacted. How can I improve selectivity?

A: Achieving high selectivity depends on exploiting the inherent reactivity difference between the C-I and C-Br bonds. If you are seeing di-substitution, your reaction conditions are likely too harsh.

-

Root Cause Analysis: While the C-I bond is more reactive, the C-Br bond can still undergo oxidative addition, especially at elevated temperatures or with highly reactive catalyst systems.[16][17]

-

Troubleshooting Strategies:

-

Temperature Control is Key: This is the most critical parameter. Start at a lower temperature (e.g., room temperature or slightly above) and slowly increase it only if the reaction is sluggish. Excessive heat will overcome the activation energy barrier for C-Br bond cleavage.

-

Ligand Selection: The choice of phosphine ligand can influence selectivity. Less bulky, less electron-rich ligands may favor reaction at the more reactive C-I bond while being less effective at activating the stronger C-Br bond. However, this is a delicate balance, as the ligand must still be effective enough for the desired C-I coupling.

-

Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized to prevent further reaction at the C-Br site.

-

Data Summary Table: General Guidance for Minimizing Homocoupling

| Parameter | Recommendation for Minimizing Homocoupling | Rationale |

| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling.[2][10][11] |

| Degassing | Freeze-Pump-Thaw (3-5 cycles) or inert gas sparge (15-30 min) | Removes dissolved oxygen from solvents and reaction mixture.[12][13] |

| Catalyst | Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids potentially inefficient in-situ reduction of Pd(II) sources.[12] |

| Ligands | Use fresh, properly stored phosphine ligands | Prevents use of oxidized, inactive ligands.[12] |

| Temperature | Start at lower temperatures and increase cautiously | Higher temperatures can accelerate side reactions.[3][4] |

| Reagent Addition | Slow addition of the coupling partner (e.g., boronic acid) | Maintains low instantaneous concentration, disfavoring bimolecular homocoupling.[4] |

| Copper Co-catalyst | Use copper-free protocols for Sonogashira coupling | Eliminates the primary pathway for Glaser homocoupling.[7] |

Experimental Protocols

Model Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general guideline. Optimization of temperature, base, and ligand may be necessary for your specific boronic acid.

Reaction Setup:

-

To a dry Schlenk flask, add 9-(3-Bromo-4-iodophenyl)-9H-carbazole (1.0 eq), the arylboronic acid (1.1-1.2 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Seal the flask, and cycle between vacuum and backfilling with Argon three times.

-

Add degassed solvent (e.g., a mixture of toluene/water or dioxane/water). The solvent should have been previously degassed by sparging with Argon for at least 30 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed complex) under a positive pressure of Argon.

-